molecular formula C12F10OP+ B13106782 Bis(perfluorophenyl)phosphine oxide

Bis(perfluorophenyl)phosphine oxide

Cat. No.: B13106782
M. Wt: 381.08 g/mol
InChI Key: AIDVSRHBJMMHDS-UHFFFAOYSA-N
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Description

Bis(perfluorophenyl)phosphine oxide is a chemical compound characterized by the presence of two perfluorophenyl groups attached to a phosphine oxide moiety. This compound is known for its unique properties, including high thermal stability and resistance to oxidation, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(perfluorophenyl)phosphine oxide typically involves the reaction of perfluorophenyl lithium with phosphorus trichloride, followed by oxidation. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions. The general reaction can be represented as:

2C6F5Li+PCl3(C6F5)2PCl+2LiCl2 \text{C}_6\text{F}_5\text{Li} + \text{PCl}_3 \rightarrow (\text{C}_6\text{F}_5)_2\text{PCl} + 2 \text{LiCl} 2C6​F5​Li+PCl3​→(C6​F5​)2​PCl+2LiCl

(C6F5)2PCl+H2O2(C6F5)2P(O)H+HCl(\text{C}_6\text{F}_5)_2\text{PCl} + \text{H}_2\text{O}_2 \rightarrow (\text{C}_6\text{F}_5)_2\text{P(O)}\text{H} + \text{HCl} (C6​F5​)2​PCl+H2​O2​→(C6​F5​)2​P(O)H+HCl

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Bis(perfluorophenyl)phosphine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.

    Substitution: Nucleophilic substitution reactions can replace the perfluorophenyl groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.

Major Products:

    Oxidation: Higher oxidation state phosphine oxides.

    Reduction: Corresponding phosphine.

    Substitution: Various substituted phosphine oxides depending on the nucleophile used.

Scientific Research Applications

Bis(perfluorophenyl)phosphine oxide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.

    Biology: Investigated for its potential use in biological imaging and as a probe for studying biochemical pathways.

    Medicine: Explored for its potential as a drug delivery agent due to its stability and ability to form complexes with various drugs.

    Industry: Utilized in the production of high-performance polymers and materials due to its thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism of action of bis(perfluorophenyl)phosphine oxide involves its ability to form stable complexes with metal ions and other molecules. The phosphine oxide moiety acts as a strong electron donor, coordinating with metal centers and facilitating various catalytic processes. The perfluorophenyl groups enhance the compound’s stability and resistance to degradation.

Comparison with Similar Compounds

    Tris(perfluorophenyl)phosphine: Another phosphine compound with three perfluorophenyl groups, known for its use in catalysis.

    Bis(pentafluorophenyl)phosphine oxide: Similar structure but with pentafluorophenyl groups, used in similar applications.

Uniqueness: Bis(perfluorophenyl)phosphine oxide is unique due to its specific combination of thermal stability, resistance to oxidation, and ability to form stable complexes. These properties make it particularly valuable in high-performance applications where stability and reactivity are crucial.

Biological Activity

Bis(perfluorophenyl)phosphine oxide (BPPO) is a phosphine oxide compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its biological activity is of particular interest due to its potential applications in drug development and as a chemical probe in biological studies. This article explores the biological activity of BPPO, including its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

BPPO is characterized by its perfluorinated phenyl groups attached to a phosphorus atom, which enhances its lipophilicity and stability. The chemical structure can be represented as follows:

C6F5P O C6F5\text{C}_6\text{F}_5\text{P O }\text{C}_6\text{F}_5

This structure contributes to its unique reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of BPPO primarily stems from its ability to act as a reducing agent and its interaction with cellular signaling pathways. Key mechanisms include:

  • Reduction of Disulfide Bonds : BPPO can reduce disulfide bonds in proteins, influencing protein folding and function. This property is similar to other phosphine compounds that have shown neuroprotective effects by modulating oxidative stress responses in neuronal cells .
  • Activation of Cell Signaling Pathways : BPPO has been shown to activate various cell survival pathways, particularly the extracellular signal-regulated kinases (ERK1/2) pathway. This activation promotes cell survival under stress conditions, such as oxidative stress or injury .

Table 1: Summary of Biological Activities of BPPO

Activity TypeObservationReference
Neuroprotection Protects neurons from oxidative stress
Reduction Potential Reduces intracellular disulfides
Cell Viability Enhances viability in neuronal cultures
Signaling Pathway Activation Activates ERK1/2 pathway

Case Study 1: Neuroprotection in Neuronal Cells

A study investigated the neuroprotective effects of BPPO in vitro using rat retinal ganglion cells (RGCs). The results indicated that BPPO significantly increased cell viability under conditions mimicking oxidative stress. The mechanism was linked to the reduction of disulfide bonds and subsequent activation of the ERK1/2 pathway, demonstrating its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: In Vivo Efficacy

In an experimental model of glaucoma, BPPO was administered to assess its protective effects on retinal neurons. The findings revealed that treatment with BPPO led to a marked reduction in neuronal loss compared to untreated controls. This study highlighted the compound's ability to penetrate the blood-brain barrier and exert protective effects in vivo .

Toxicity Profile

Despite the promising biological activities, it is crucial to evaluate the toxicity profile of BPPO. Preliminary studies suggest that while phosphines can be toxic, BPPO exhibits low toxicity at concentrations effective for neuroprotection. For instance, no significant toxicity was observed at concentrations up to 1 mM in RGC cultures .

Properties

Molecular Formula

C12F10OP+

Molecular Weight

381.08 g/mol

IUPAC Name

oxo-bis(2,3,4,5,6-pentafluorophenyl)phosphanium

InChI

InChI=1S/C12F10OP/c13-1-3(15)7(19)11(8(20)4(1)16)24(23)12-9(21)5(17)2(14)6(18)10(12)22/q+1

InChI Key

AIDVSRHBJMMHDS-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)[P+](=O)C2=C(C(=C(C(=C2F)F)F)F)F)F)F)F

Origin of Product

United States

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